![molecular formula C16H22ClNO5 B5196465 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B5196465.png)
1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation.
作用機序
1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate acts as a competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and memory formation. By blocking the NMDA receptor, 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate reduces the excitotoxicity and oxidative stress associated with excessive glutamate release. This mechanism of action has been implicated in the neuroprotective effects of 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate in animal models of neurological disorders.
Biochemical and Physiological Effects:
1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. In addition, 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate has been shown to reduce oxidative stress and inflammation in the brain, which are both implicated in the pathogenesis of neurological disorders.
実験室実験の利点と制限
One advantage of 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate is that it is a highly selective antagonist of the NMDA receptor, which allows for precise modulation of glutamate neurotransmission. However, one limitation of 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate is that it has poor bioavailability and a short half-life, which can make dosing and administration challenging in animal models.
将来の方向性
There are several future directions for research on 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate. One area of interest is the development of novel 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate analogs with improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of the potential therapeutic applications of 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate in other neurological disorders such as traumatic brain injury and stroke. Additionally, the role of 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate in modulating neuroinflammation and the gut-brain axis is an area of emerging research.
合成法
The synthesis of 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate involves the reaction of 1-pyrrolidinepropanol with 2-chloro-4-methylphenol in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with oxalic acid to form 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate oxalate. This method has been optimized to produce high yields of pure 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate oxalate.
科学的研究の応用
1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate has been investigated as a potential treatment for schizophrenia due to its ability to modulate glutamate neurotransmission, which is disrupted in this disorder. Furthermore, 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate has been shown to have antidepressant effects in animal models of depression.
特性
IUPAC Name |
1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.C2H2O4/c1-12-5-6-14(13(15)11-12)17-10-4-9-16-7-2-3-8-16;3-1(4)2(5)6/h5-6,11H,2-4,7-10H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFMMDRFAMTXKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCCC2)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5196383.png)
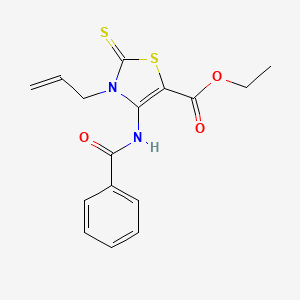
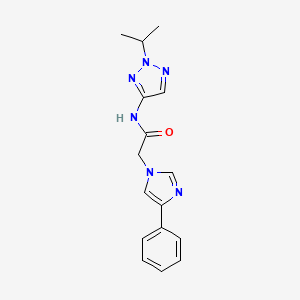
![1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5196398.png)
![1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5196401.png)
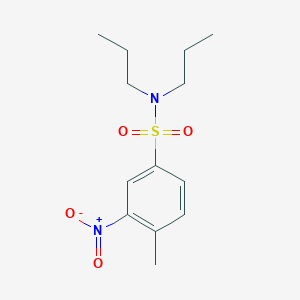
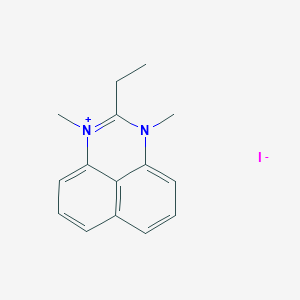
![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5196431.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5196439.png)
![3-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5196450.png)
![3-[4-(4-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5196458.png)
![ethyl 2-(benzoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5196475.png)
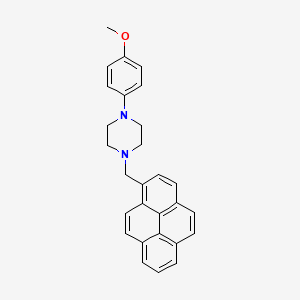
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide](/img/structure/B5196482.png)